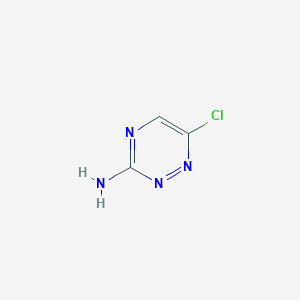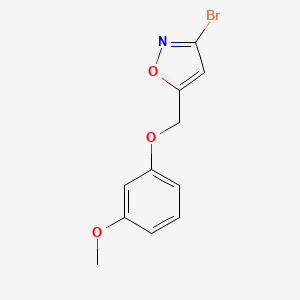![molecular formula C7H3Br2NS B11789859 4,6-Dibromothieno[2,3-b]pyridine](/img/structure/B11789859.png)
4,6-Dibromothieno[2,3-b]pyridine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4,6-Dibromothieno[2,3-b]pyridine: is a heterocyclic compound that contains both sulfur and nitrogen atoms within its structure This compound is characterized by the presence of two bromine atoms at the 4 and 6 positions of the thieno[2,3-b]pyridine ring system
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 4,6-Dibromothieno[2,3-b]pyridine typically involves the bromination of thieno[2,3-b]pyridine. One common method includes the use of bromine or N-bromosuccinimide (NBS) as the brominating agents. The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform, under controlled temperature conditions to ensure selective bromination at the desired positions.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing safety measures to handle bromine reagents on a larger scale.
化学反应分析
Types of Reactions: 4,6-Dibromothieno[2,3-b]pyridine can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted by other nucleophiles such as amines, thiols, or alkoxides.
Coupling Reactions: It can participate in cross-coupling reactions such as Suzuki, Stille, or Heck reactions to form carbon-carbon bonds.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include amines, thiols, and alkoxides, often in the presence of a base such as potassium carbonate or sodium hydride.
Coupling Reactions: Palladium catalysts are typically used in cross-coupling reactions, along with appropriate ligands and bases.
Major Products Formed:
Substitution Reactions: Products include various substituted thieno[2,3-b]pyridines depending on the nucleophile used.
Coupling Reactions: Products include biaryl compounds or other complex structures formed by the coupling of this compound with other aromatic or aliphatic partners.
科学研究应用
4,6-Dibromothieno[2,3-b]pyridine has several applications in scientific research:
Materials Science: It is used as a building block for the synthesis of organic semiconductors and conductive polymers.
Medicinal Chemistry: It serves as a precursor for the synthesis of biologically active molecules, including potential pharmaceutical agents.
Organic Synthesis: It is utilized in the development of new synthetic methodologies and the construction of complex molecular architectures.
作用机制
The mechanism of action of 4,6-Dibromothieno[2,3-b]pyridine depends on its specific application. In medicinal chemistry, its biological activity is often related to its ability to interact with specific molecular targets such as enzymes or receptors. The presence of bromine atoms can enhance its binding affinity and selectivity towards these targets, thereby modulating their activity.
相似化合物的比较
4,7-Dibromo[1,2,5]thiadiazolo[3,4-d]pyridazine: Another brominated heterocycle with similar structural features.
Thieno[3,4-c]pyrrole-4,6-dione: A related compound used in optoelectronic applications.
Uniqueness: 4,6-Dibromothieno[2,3-b]pyridine is unique due to its specific bromination pattern, which imparts distinct reactivity and properties. This makes it a valuable intermediate for the synthesis of diverse functional materials and bioactive compounds.
属性
分子式 |
C7H3Br2NS |
|---|---|
分子量 |
292.98 g/mol |
IUPAC 名称 |
4,6-dibromothieno[2,3-b]pyridine |
InChI |
InChI=1S/C7H3Br2NS/c8-5-3-6(9)10-7-4(5)1-2-11-7/h1-3H |
InChI 键 |
GDRXYBUQDLJULF-UHFFFAOYSA-N |
规范 SMILES |
C1=CSC2=C1C(=CC(=N2)Br)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![6-(3,4-Diethoxyphenyl)-3,5-dimethylimidazo[2,1-b]thiazole-2-carboxylic acid](/img/structure/B11789806.png)
![4-Chloro-2-(tetrahydrofuran-2-yl)pyrido[3,4-d]pyrimidine](/img/structure/B11789808.png)



![Ethyl 2-(2-chloro-5-fluorophenyl)imidazo[1,2-A]pyrimidine-3-carboxylate](/img/structure/B11789828.png)



![6-Chloro-8-cyclopropyl-3,4-dihydro-1H-pyrano[3,4-c]pyridine-5-carbonitrile](/img/structure/B11789852.png)


